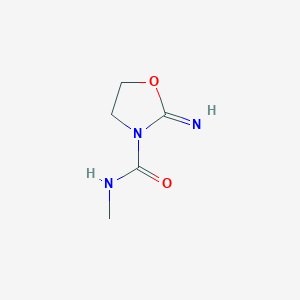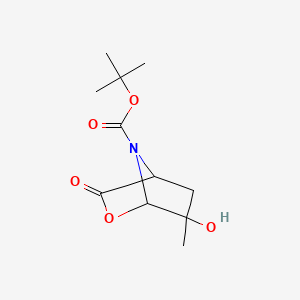![molecular formula C10H9F B15205372 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene is an organic compound with the molecular formula C10H9F. This compound is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 1,3-butadienyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene typically involves the reaction of 2-fluorobenzene with 1,3-butadiene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 2-fluorobenzene is reacted with 1,3-butadiene in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the fluorine atom can be replaced by other substituents such as halogens, nitro groups, or alkyl groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alkanes.
Scientific Research Applications
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated aromatic compounds with biological molecules.
Medicine: Research into the pharmacological properties of fluorinated compounds often includes this compound as a model compound to study drug-receptor interactions and metabolic pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to certain biological targets, influencing its activity. The pathways involved may include signal transduction mechanisms and metabolic processes that are modulated by the compound’s structure and reactivity .
Comparison with Similar Compounds
Similar compounds to 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene include other fluorinated aromatic compounds such as:
1-Fluoro-2-(1,3-butadienyl)benzene: Similar in structure but with different substitution patterns.
2-Fluoro-1,3-butadiene: Lacks the aromatic benzene ring but contains the fluorinated butadiene moiety.
1,4-Difluorobenzene: Contains two fluorine atoms on the benzene ring but lacks the butadienyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C10H9F |
|---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
1-[(1E)-buta-1,3-dienyl]-2-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-2-3-6-9-7-4-5-8-10(9)11/h2-8H,1H2/b6-3+ |
InChI Key |
COEBTIGMXUBXNA-ZZXKWVIFSA-N |
Isomeric SMILES |
C=C/C=C/C1=CC=CC=C1F |
Canonical SMILES |
C=CC=CC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)
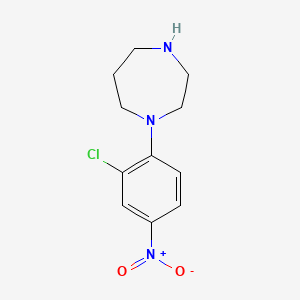
![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)
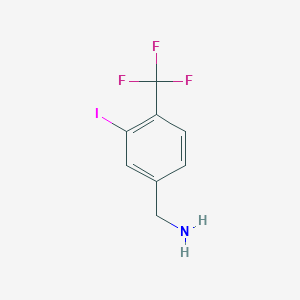
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
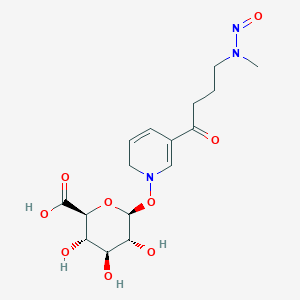
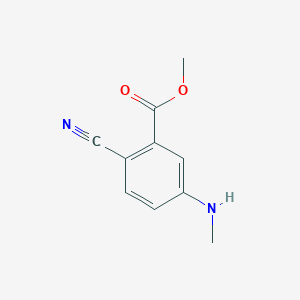
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
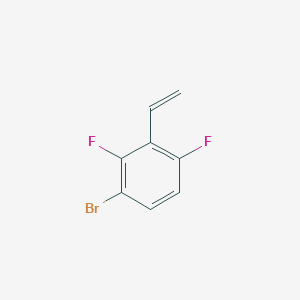
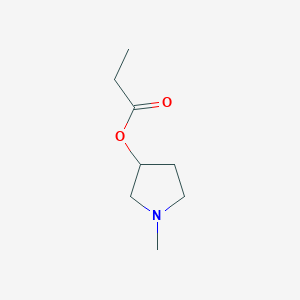
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)
